molecular formula C11H11N3 B14915784 N1-(pyridin-2-yl)benzene-1,3-diamine

N1-(pyridin-2-yl)benzene-1,3-diamine

Cat. No.: B14915784
M. Wt: 185.22 g/mol
InChI Key: GQBOWXHZEYEJOF-UHFFFAOYSA-N
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Description

N1-(pyridin-2-yl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with two amino groups at positions 1 and 3, and a pyridine ring attached to the nitrogen atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-2-yl)benzene-1,3-diamine can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with 1,3-dibromobenzene under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1-(pyridin-2-yl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit receptor tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(pyridin-2-yl)benzene-1,3-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring and the amino groups on the benzene ring can significantly affect the compound’s ability to interact with molecular targets and undergo various chemical reactions .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-N-pyridin-2-ylbenzene-1,3-diamine

InChI

InChI=1S/C11H11N3/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2,(H,13,14)

InChI Key

GQBOWXHZEYEJOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=CC(=C2)N

Origin of Product

United States

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